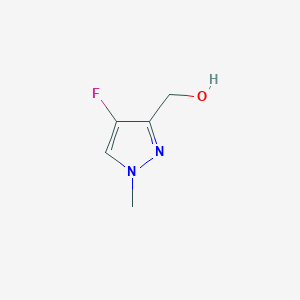

(4-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol

Vue d'ensemble

Description

(4-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol is a chemical compound with the molecular formula C5H7FN2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Mécanisme D'action

Target of Action

Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .

Mode of Action

This compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Biochemical Pathways

It is known that pyrazole-bearing compounds can have significant effects on various biochemical pathways due to their diverse pharmacological effects .

Result of Action

Similar compounds have shown potent antileishmanial and antimalarial activities .

Analyse Biochimique

Biochemical Properties

It is known that pyrazole derivatives can interact with various enzymes and proteins

Cellular Effects

Related compounds have been shown to have effects on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that pyrazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Related compounds have been shown to have excellent thermal stabilities

Metabolic Pathways

It is known that pyrazole derivatives can interact with various enzymes and cofactors

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluoro-1-methylpyrazole with formaldehyde under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

(4-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or amine.

Substitution: The fluorine atom can be substituted with other functional groups such as halogens, alkyl groups, or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium iodide (NaI) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: The major products include 4-fluoro-1-methyl-1H-pyrazole-3-carboxaldehyde and 4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid.

Reduction: The major products include 4-fluoro-1-methyl-1H-pyrazole-3-ylmethanol and 4-fluoro-1-methyl-1H-pyrazole-3-ylamine.

Substitution: The major products depend on the substituent introduced, such as 4-chloro-1-methyl-1H-pyrazol-3-ylmethanol or 4-iodo-1-methyl-1H-pyrazol-3-ylmethanol.

Applications De Recherche Scientifique

(4-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine: This compound shares the pyrazole core with (4-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol but has a pyridine ring attached, which may confer different biological activities.

4-Fluoro-2-(3-methyl-1H-pyrazol-5-yl)phenol: This compound also contains a fluorinated pyrazole ring but has a phenol group, which can influence its chemical reactivity and biological properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which can affect its chemical reactivity and biological activity. The presence of the fluorine atom and the hydroxyl group provides opportunities for further functionalization and derivatization, making it a versatile compound for various applications.

Activité Biologique

(4-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol is a pyrazole derivative that has gained attention in pharmaceutical research due to its potential biological activities. This compound, characterized by the presence of a fluorine atom and a hydroxymethyl group, may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to modulate specific biochemical pathways. The compound may exhibit:

1. Antimicrobial Activity : Pyrazole derivatives are known for their antimicrobial properties. The presence of the fluorine atom enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes and exert inhibitory effects on growth .

2. Anticancer Properties : Some studies suggest that pyrazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins . The specific interactions of this compound with cancer cell lines need further investigation.

3. Anti-inflammatory Effects : Compounds containing pyrazole moieties have been reported to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Structure-Activity Relationships (SAR)

The structure of this compound allows for various modifications that can influence its biological activity:

| Substituent | Effect on Activity |

|---|---|

| Fluorine | Enhances lipophilicity and antimicrobial potency |

| Hydroxymethyl | May increase solubility and bioavailability |

| Methyl | Can influence binding affinity to biological targets |

Research indicates that the position and nature of substituents on the pyrazole ring significantly affect the compound's potency against specific targets .

Case Studies

Several studies have explored the biological activity of pyrazole derivatives similar to this compound:

Study 1: Antimicrobial Activity

A series of pyrazole derivatives were tested against various bacterial strains, showing promising results with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL. The fluorinated compounds exhibited enhanced activity compared to their non-fluorinated counterparts .

Study 2: Anticancer Potential

In vitro studies demonstrated that certain pyrazole derivatives could reduce cell viability in human cancer cell lines by inducing apoptosis. The mechanism involved caspase activation and modulation of Bcl-2 family proteins . Further exploration into this compound could reveal similar effects.

Research Findings

Recent findings indicate that this compound may interact with key enzymes involved in metabolic pathways, potentially leading to altered drug metabolism and efficacy. For instance, it has been suggested that this compound could inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Propriétés

IUPAC Name |

(4-fluoro-1-methylpyrazol-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FN2O/c1-8-2-4(6)5(3-9)7-8/h2,9H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOBSTDKPCIAXSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)CO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.